molecular formula C12H13NO4 B2797958 5-methoxy-2-methyl-6-[(E)-2-nitroethenyl]-2,3-dihydro-1-benzofuran CAS No. 85258-20-4

5-methoxy-2-methyl-6-[(E)-2-nitroethenyl]-2,3-dihydro-1-benzofuran

Cat. No.: B2797958
CAS No.: 85258-20-4
M. Wt: 235.239
InChI Key: SKUHFWRZMGTHMH-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methoxy-2-methyl-6-[(E)-2-nitroethenyl]-2,3-dihydro-1-benzofuran is an organic compound characterized by its unique structure, which includes a methoxy group, a methyl group, and a nitrovinyl group attached to a dihydrobenzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-2-methyl-6-[(E)-2-nitroethenyl]-2,3-dihydro-1-benzofuran typically involves the Michael addition reaction. One common method involves the reaction of kojic acid with (E)-(2-nitrovinyl)benzene in the presence of water under microwave irradiation. This method is efficient and yields the desired product in excellent yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis can be advantageous due to its efficiency and reduced reaction times. Additionally, the use of green chemistry principles, such as water as a solvent, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5-methoxy-2-methyl-6-[(E)-2-nitroethenyl]-2,3-dihydro-1-benzofuran undergoes various chemical reactions, including:

    Oxidation: The nitrovinyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrovinyl group can be reduced to form amino derivatives.

    Substitution: The methoxy and methyl groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Reagents such as halogens and nucleophiles can be used under appropriate conditions.

Major Products Formed

Scientific Research Applications

5-methoxy-2-methyl-6-[(E)-2-nitroethenyl]-2,3-dihydro-1-benzofuran has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methoxy-2-methyl-6-[(E)-2-nitroethenyl]-2,3-dihydro-1-benzofuran is unique due to its combination of functional groups, which provide a balance of electronic and steric properties. This makes it versatile for various chemical reactions and applications in different fields.

Properties

IUPAC Name

5-methoxy-2-methyl-6-[(E)-2-nitroethenyl]-2,3-dihydro-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-8-5-10-7-11(16-2)9(3-4-13(14)15)6-12(10)17-8/h3-4,6-8H,5H2,1-2H3/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKUHFWRZMGTHMH-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC(=C(C=C2O1)C=C[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CC2=CC(=C(C=C2O1)/C=C/[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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